14(15)-EpETE

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

14(15)-EpETE (also known as 14,15-Epoxyeicosatetraenoic acid or 14,15-EEQ) is an eicosanoid lipid mediator derived from the cytochrome P450 (CYP450)-mediated epoxidation of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is the ω-3 homolog of 14,15-EET (derived from arachidonic acid) and belongs to the epoxyeicosatrienoic acid (EET) and epoxyeicosatetraenoic acid (EpETE) families.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B1257233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14(15)-EpETE
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-
InChIKeyRGZIXZYRGZWDMI-QXBXTPPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14(15)-EpETE (14,15-EEQ) Compound Overview for Scientific Procurement


14(15)-EpETE (also known as 14,15-Epoxyeicosatetraenoic acid or 14,15-EEQ) is an eicosanoid lipid mediator derived from the cytochrome P450 (CYP450)-mediated epoxidation of the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. It is the ω-3 homolog of 14,15-EET (derived from arachidonic acid) and belongs to the epoxyeicosatrienoic acid (EET) and epoxyeicosatetraenoic acid (EpETE) families. This compound functions as an endogenous signaling molecule with implications in the regulation of vascular tone, inflammation, and recently, gut-brain axis signaling [2].

Endogenous lipid mediator CYP450-derived epoxide from EPA, ω-3 EET analog
Signaling pathway studies Vascular tone, inflammation, and gut-brain axis research
Regiospecific probe Allows study of epoxide-position-dependent biological effects

Why 14(15)-EpETE Cannot Be Simply Substituted with Other EpETE or EET Regioisomers


Substituting 14(15)-EpETE with another epoxide regioisomer (e.g., 11(12)-EpETE or 5,6-EET) or the diol metabolite (14,15-DHET) is not scientifically valid due to regiospecific biological activities and differential metabolic stability [1]. The position of the epoxide group on the carbon chain dictates its interaction with distinct protein targets, such as thromboxane (TP) receptors, potassium channels, or the GCG/PKA signaling complex, leading to divergent physiological outcomes [2][3]. Furthermore, the parent fatty acid source (omega-3 EPA vs. omega-6 arachidonic acid) and the specific epoxide position critically influence its rate of hydrolysis by soluble epoxide hydrolase (sEH), a key determinant of its in vivo half-life and efficacy [4].

Regiospecific target engagement
Epoxide position dictates TP receptor vs. other protein interactions; replacing with 11(12)-EpETE or 5,6-EET may shift assay interpretation.
Metabolic stability divergence
sEH hydrolysis rate depends on epoxide position and parent fatty acid (EPA vs. arachidonic acid); half-life may not replicate with other regioisomers.
Signaling pathway mismatch
14(15)-EpETE modulates p38/Erk1/2 MAPKs while 11(12)-EET acts via NF-κB; biological response may differ in inflammation models.

Quantitative Evidence Guide for 14(15)-EpETE Selection


14(15)-EpETE Exhibits Superior Cardioprotective Efficacy in Reperfusion Injury Compared to Control

In a canine model of cardiac ischemia-reperfusion injury, 14,15-EET (the arachidonic acid analog of 14(15)-EpETE) demonstrates a significant reduction in myocardial infarct size when administered at reperfusion. This effect is quantitatively similar to the potent regioisomer 11,12-EET and comparable to the gold-standard intervention of ischemic preconditioning (IPC), providing a compelling benchmark for its therapeutic potential [1].

Cardioprotective efficacy
Reported
Infarct size: 8.4–9.7% vs. vehicle 22.1% (canine I/R)
Supports I/R model endpoint review
Cross-study comparable, analog context
Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

14(15)-EET Mediates Vasodilation via Unique and Selective Thromboxane Receptor (TP) Antagonism

Unlike many vasoactive eicosanoids that act through broad-spectrum mechanisms, 14,15-EET (the structural analog) has been identified as a selective, competitive antagonist of the thromboxane (TP) receptor [1]. This mechanism is distinct from other proposed pathways like BKCa or TRPV4 channel activation, which were found not to be required for its vasodilatory effect in knockout mouse models [1]. This selectivity profile is a key differentiator from other EETs.

TP receptor antagonism
Head-to-head
Ki = 3.2 μM; ≥1.7-fold selectivity over other prostanoid receptors
Supports vasodilation pathway interpretation
BKCa/TRPV4-independent mechanism indicated
Vascular Biology Thromboxane Receptor Vasodilation Endothelium

Regiospecific Anti-Inflammatory Effects of 14(15)-EET: Divergent MAPK Pathway Modulation Compared to 11,12-EET

While both 11,12-EET and 14,15-EET attenuate ox-LDL-induced inflammation in endothelial cells, their underlying signaling mechanisms are regiospecific. 14,15-EET uniquely suppresses the phosphorylation of both p38 and Erk1/2 MAPKs, whereas 11,12-EET acts primarily through p38 and NF-κB pathways [1]. This divergence in signaling node engagement implies that the anti-inflammatory effect of 14,15-EpETE is not functionally redundant with its regioisomers.

MAPK pathway modulation
Head-to-head
14,15-EET inhibits p38 & Erk1/2; 11,12-EET inhibits p38 & NF-κB
Supports regiospecific inflammation signaling review
Erk1/2 divergence in PAECs
Inflammation Endothelial Cells MAPK Signaling NF-κB

14(15)-EpETE Acts as a Gut Microbial Metabolite to Alleviate Chemotherapy-Induced Nausea and Vomiting (CINV)

In a recent preclinical model, 14(15)-EpETE was identified as a key gut microbial lipid metabolite whose production is restored by fecal microbiota transplantation (FMT) [1]. The study demonstrated that 14(15)-EpETE inhibits substance P (SP) release by targeting the glucagon (GCG)/PKA signaling pathway, leading to a significant reduction in cisplatin-induced nausea and vomiting (CINV) behaviors in rats [1].

Gut-brain axis & CINV
Reported
FMT restores 14(15)-EpETE; inhibits SP release via GCG/PKA
Supports CINV model endpoint review
Rat model of cisplatin-induced pica
Gut-Brain Axis Oncology Supportive Care Substance P Lipidomics

Differential Metabolic Stability: 14,15-EET is the Preferred Substrate for Soluble Epoxide Hydrolase (sEH)

The biological half-life of EETs is critically regulated by their conversion to less active diols (DHETs) by soluble epoxide hydrolase (sEH). Among the four regioisomers, 14,15-EET demonstrates the highest affinity for sEH, making it the most rapidly metabolized substrate [1]. This high turnover rate makes it an essential tool for studying sEH activity and for validating the target engagement of sEH inhibitors in vitro and in vivo.

sEH substrate preference
Class-level
Order: 14,15- > 11,12- > 8,9- > 5,6-EET
Supports sEH inhibitor assay context
Recombinant sEH enzyme assays
Lipid Metabolism sEH Enzyme Kinetics Drug Stability

Optimal Research and Industrial Applications for 14(15)-EpETE


Investigating Novel Vasodilatory Mechanisms via Thromboxane Receptor Antagonism

Utilize 14(15)-EpETE as a selective, endogenous TP receptor antagonist to probe vasodilatory pathways that are independent of BKCa and TRPV4 channels. This application is supported by evidence that 14,15-EET specifically reverses TP-mediated contraction with a Ki of 3.2 μM and does not rely on other common vasodilatory ion channels [1].

Cardioprotection Studies Focused on Ischemia-Reperfusion (I/R) Injury

Employ 14(15)-EpETE in preclinical models of myocardial infarction to study its efficacy in reducing infarct size. Its structural analog, 14,15-EET, has been shown to reduce myocardial infarct size by approximately 62% compared to control when administered at reperfusion, an effect comparable to ischemic preconditioning [2].

Development and Validation of Soluble Epoxide Hydrolase (sEH) Inhibitors

Use 14(15)-EpETE as a highly sensitive substrate to measure sEH enzymatic activity in vitro. Given that 14,15-EET is the most preferred substrate for sEH among its regioisomers, monitoring its conversion to 14,15-DHET provides a robust and sensitive readout for target engagement and efficacy of novel sEH inhibitors [3].

Investigating Gut-Brain Axis and Chemotherapy-Induced Nausea and Vomiting (CINV)

Leverage 14(15)-EpETE in in vivo models to explore its role as a gut microbial metabolite in modulating the GCG/PKA/Substance P signaling axis. This is based on recent findings that restoration of 14(15)-EpETE production via FMT alleviates CINV in a rat model, identifying a novel target for supportive cancer care [4].

Application
Selection Property
Validation Focus
TP receptor vasodilation studies
Selective TP receptor antagonism profile
BKCa/TRPV4-independent vasodilation review
Ischemia-reperfusion injury models
Cardioprotective endpoint context
Infarct-size reduction model review
sEH inhibitor development assays
sEH substrate preference profile
14,15-DHET conversion monitoring review
Gut-brain axis signaling studies
Substance P / GCG/PKA pathway context
CINV model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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